molecular formula C10H17N2O3P B14329826 4,6-Dimethylpyrimidin-2-yl diethyl phosphite CAS No. 104892-94-6

4,6-Dimethylpyrimidin-2-yl diethyl phosphite

Cat. No.: B14329826
CAS No.: 104892-94-6
M. Wt: 244.23 g/mol
InChI Key: FPHJGNZJRPKGTK-UHFFFAOYSA-N
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Description

4,6-Dimethylpyrimidin-2-yl diethyl phosphite is an organophosphorus compound that features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a diethyl phosphite group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethylpyrimidin-2-yl diethyl phosphite typically involves the reaction of 4,6-dimethyl-2-pyrimidinamine with diethyl phosphite. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4,6-Dimethyl-2-pyrimidinamine+Diethyl phosphite4,6-Dimethylpyrimidin-2-yl diethyl phosphite\text{4,6-Dimethyl-2-pyrimidinamine} + \text{Diethyl phosphite} \rightarrow \text{this compound} 4,6-Dimethyl-2-pyrimidinamine+Diethyl phosphite→4,6-Dimethylpyrimidin-2-yl diethyl phosphite

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylpyrimidin-2-yl diethyl phosphite can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The diethyl phosphite group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or amines, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Phosphonate derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphite compounds depending on the reagents used.

Scientific Research Applications

4,6-Dimethylpyrimidin-2-yl diethyl phosphite has several scientific research applications:

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dimethylpyrimidin-2-yl diethyl phosphite involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: A simpler analog without the pyrimidine ring.

    4,6-Dimethyl-2-pyrimidinamine: Lacks the diethyl phosphite group.

    4,6-Dimethyl-2-pyrimidone: Contains a carbonyl group instead of the diethyl phosphite group.

Uniqueness

4,6-Dimethylpyrimidin-2-yl diethyl phosphite is unique due to the combination of the pyrimidine ring and the diethyl phosphite group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where both functionalities are required.

Properties

CAS No.

104892-94-6

Molecular Formula

C10H17N2O3P

Molecular Weight

244.23 g/mol

IUPAC Name

(4,6-dimethylpyrimidin-2-yl) diethyl phosphite

InChI

InChI=1S/C10H17N2O3P/c1-5-13-16(14-6-2)15-10-11-8(3)7-9(4)12-10/h7H,5-6H2,1-4H3

InChI Key

FPHJGNZJRPKGTK-UHFFFAOYSA-N

Canonical SMILES

CCOP(OCC)OC1=NC(=CC(=N1)C)C

Origin of Product

United States

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